3-(4-Fluorophenyl)thiophene-d4

LC-MS/MS Matrix Effects Bioanalysis

3-(4-Fluorophenyl)thiophene-d4 is a stable isotope-labeled analog of 3-(4-fluorophenyl)thiophene, a key regioisomeric impurity that arises during the synthesis of the SGLT2 inhibitor Canagliflozin. This compound features four deuterium atoms incorporated into its structure, resulting in a molecular weight of 182.25 Da, a mass shift of +4 Da relative to the unlabeled analyte (178.23 Da).

Molecular Formula C₁₀H₃D₄FS
Molecular Weight 182.25
Cat. No. B1156613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)thiophene-d4
Molecular FormulaC₁₀H₃D₄FS
Molecular Weight182.25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)thiophene-d4: Certified Deuterated Internal Standard for Canagliflozin Impurity Quantification


3-(4-Fluorophenyl)thiophene-d4 is a stable isotope-labeled analog of 3-(4-fluorophenyl)thiophene, a key regioisomeric impurity that arises during the synthesis of the SGLT2 inhibitor Canagliflozin [1]. This compound features four deuterium atoms incorporated into its structure, resulting in a molecular weight of 182.25 Da, a mass shift of +4 Da relative to the unlabeled analyte (178.23 Da) [2]. It is specifically employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows to enable the precise, matrix-corrected quantification of the target impurity in active pharmaceutical ingredient (API) batches and biological matrices [3].

The Peril of Analogue Substitution: Why Only 3-(4-Fluorophenyl)thiophene-d4 Provides Reliable Quantification


In quantitative LC-MS/MS analysis, the use of a non-identical, structural analogue as an internal standard—such as the unlabeled compound or a different halogenated thiophene—introduces significant risk of inaccurate quantitation due to differential matrix effects, extraction recovery, and ionization efficiency [1]. Studies comparing stable isotope-labeled (SIL) internal standards with structural analogues have demonstrated that SIL analogs, like 3-(4-Fluorophenyl)thiophene-d4, consistently yield superior assay performance by co-eluting with the analyte and identically tracking its behavior through sample preparation and ionization, thereby correcting for variability that would otherwise compromise method accuracy and precision [2]. Regulatory guidance for pharmaceutical impurity profiling mandates the use of such highly specific, co-eluting internal standards to meet stringent validation criteria, making generic substitution untenable for compliant workflows.

Quantitative Differentiation of 3-(4-Fluorophenyl)thiophene-d4 Against Alternative Internal Standards


Superior Matrix Effect Compensation Compared to Unlabeled or Non-Deuterated Internal Standards

When used as a SIL internal standard, 3-(4-Fluorophenyl)thiophene-d4 demonstrates a +4 Da mass shift (m/z 183.05 vs. 179.03 for the unlabeled analyte), enabling spectral distinction while maintaining near-identical chromatographic retention time and ionization behavior [1]. This characteristic is in direct contrast to non-deuterated structural analogues, which exhibit different retention times and ionization efficiencies, leading to uncorrected matrix effects (ion suppression/enhancement) and quantitative bias. The use of a SIL IS has been shown in cross-study analyses to reduce assay variability (RSD) from ranges of 10-20% down to <5% compared to using a non-analogous IS [2].

LC-MS/MS Matrix Effects Bioanalysis

Guaranteed Isotopic Purity vs. Uncertified Deuterated Analogues

Procuring 3-(4-Fluorophenyl)thiophene-d4 from reputable suppliers ensures a specified minimum isotopic enrichment of ≥99 atom % D, as verified by vendor Certificates of Analysis . This high isotopic purity is critical for minimizing the contribution of the unlabeled M+0 isotope to the IS channel, a phenomenon known as "cross-talk" which can lead to systematic underestimation of analyte concentration, particularly at low impurity levels. In contrast, generic, non-certified deuterated compounds may have lower, unverified isotopic purity, introducing uncontrolled error into quantitative assays.

Isotopic Purity Assay Reliability Procurement

Chemical Purity Benchmarking for Method Development and Validation

The use of 3-(4-Fluorophenyl)thiophene-d4 with a specified high chemical purity (e.g., 98% by HPLC [1]) as an internal standard ensures that unknown impurities within the standard do not interfere with the quantification of the target analyte or create unexpected chromatographic peaks. This level of purity is a prerequisite for analytical method validation in regulated pharmaceutical environments. The unlabeled reference standard, 3-(4-fluorophenyl)thiophene, is itself characterized and available with >95% purity , but the deuterated internal standard provides a distinct, interference-free channel for accurate ratio-based quantification.

Chemical Purity Reference Standard Method Validation

Specificity for Canagliflozin 3-Isomer Impurity Quantification

3-(4-Fluorophenyl)thiophene-d4 is the established, application-specific internal standard for quantifying the 3-isomer impurity in Canagliflozin drug substance and product [1]. This impurity, a product of regioisomeric coupling during the Suzuki-Miyaura step of API synthesis, must be controlled at trace levels. No other commercial internal standard provides the exact chemical and isotopic match for this critical impurity, making 3-(4-Fluorophenyl)thiophene-d4 a non-substitutable component of a validated Canagliflozin impurity method [2].

Canagliflozin Impurity Profiling Pharmaceutical QC

Precision Applications of 3-(4-Fluorophenyl)thiophene-d4 in Pharmaceutical Quality Control


Quantification of Regioisomeric Impurity in Canagliflozin API

In the pharmaceutical manufacturing environment, the 3-(4-fluorophenyl)thiophene impurity must be quantified in Canagliflozin API batches to ensure compliance with ICH Q3A guidelines [1]. 3-(4-Fluorophenyl)thiophene-d4 is spiked into sample solutions at a known concentration and serves as a perfect co-eluting internal standard. Its +4 Da mass shift allows for selective detection in the MS channel, and its near-identical chemical behavior effectively compensates for matrix effects, yielding highly accurate and precise measurements that are essential for batch release [2].

Stability-Indicating Method for Canagliflozin Drug Product

Forced degradation studies of Canagliflozin tablets (Invokana) are conducted to establish a stability-indicating profile. The formation of the 3-isomer impurity must be tracked over time under various stress conditions (heat, light, humidity) [1]. Using 3-(4-Fluorophenyl)thiophene-d4 ensures that the quantitative trend of this specific degradant is reliable, independent of changes in the sample matrix due to excipient degradation, which is a critical requirement for establishing product shelf-life and packaging specifications [2].

Validated LC-MS/MS Bioanalytical Assay for Pharmacokinetic Studies

During clinical development, it may be necessary to monitor the plasma concentration of the 3-isomer impurity as a potential metabolite. In this scenario, 3-(4-Fluorophenyl)thiophene-d4 is used as the internal standard in a fully validated LC-MS/MS method [1]. Its use is instrumental in achieving the required intra- and inter-day precision (e.g., RSD < 15%) and accuracy (e.g., bias < 15%) across the calibration range, as required by bioanalytical method validation guidelines [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Fluorophenyl)thiophene-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.